molecular formula C8H16N4O6S-2 B11730418 Ethyl 4-carbamimidoylpiperazine-1-carboxylate sulfate

Ethyl 4-carbamimidoylpiperazine-1-carboxylate sulfate

Cat. No.: B11730418
M. Wt: 296.30 g/mol
InChI Key: WQOSZFNCFHKQTA-UHFFFAOYSA-L
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Description

Ethyl 4-carbamimidoylpiperazine-1-carboxylate sulfate is a chemical compound with the molecular formula C7H16N4O4S. It is known for its applications in various scientific fields, including chemistry, biology, and medicine. This compound is often used in research due to its unique chemical properties and potential therapeutic benefits.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-carbamimidoylpiperazine-1-carboxylate sulfate typically involves the reaction of piperazine derivatives with ethyl chloroformate under controlled conditions. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The product is then purified using recrystallization techniques to obtain a high-purity compound .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and continuous flow systems to ensure consistent product quality and yield. The compound is then subjected to rigorous quality control measures to meet industry standards .

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-carbamimidoylpiperazine-1-carboxylate sulfate undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

Ethyl 4-carbamimidoylpiperazine-1-carboxylate sulfate has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Employed in the study of enzyme inhibition and protein-ligand interactions.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and anticancer properties.

    Industry: Utilized in the production of pharmaceuticals and agrochemicals

Mechanism of Action

The mechanism of action of Ethyl 4-carbamimidoylpiperazine-1-carboxylate sulfate involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site, thereby preventing substrate binding and subsequent catalytic activity. Additionally, it can modulate receptor activity by acting as an agonist or antagonist, influencing cellular signaling pathways .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 4-carbamimidoylpiperazine-1-carboxylate sulfate stands out due to its unique combination of chemical properties, including its stability, reactivity, and potential therapeutic benefits. Compared to similar compounds, it offers a broader range of applications in scientific research and industry .

Properties

Molecular Formula

C8H16N4O6S-2

Molecular Weight

296.30 g/mol

IUPAC Name

ethyl 4-carbamimidoylpiperazine-1-carboxylate;sulfate

InChI

InChI=1S/C8H16N4O2.H2O4S/c1-2-14-8(13)12-5-3-11(4-6-12)7(9)10;1-5(2,3)4/h2-6H2,1H3,(H3,9,10);(H2,1,2,3,4)/p-2

InChI Key

WQOSZFNCFHKQTA-UHFFFAOYSA-L

Canonical SMILES

CCOC(=O)N1CCN(CC1)C(=N)N.[O-]S(=O)(=O)[O-]

Origin of Product

United States

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